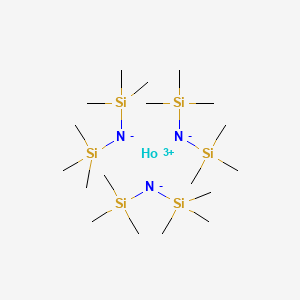
Tris(N N-bis(trimethylsilyl)amide)holmi&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tris(N N-bis(trimethylsilyl)amide)holmi& typically involves the reaction of anhydrous holmium chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. The general reaction can be represented as follows: [ \text{HoCl}_3 + 3 \text{Na[N(SiMe}_3)_2] \rightarrow \text{Ho[N(SiMe}_3)_2]_3 + 3 \text{NaCl} ] The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining product is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compoundamp; are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often packaged in glass ampules, bottles, or metal ampules for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(N N-bis(trimethylsilyl)amide)holmi& undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compoundamp; include weakly protic reagents and other metal halides. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with other metal halides can produce mixed-metal complexes, while substitution reactions can yield new coordination compounds .
Wissenschaftliche Forschungsanwendungen
Tris(N N-bis(trimethylsilyl)amide)holmi& has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Tris(N N-bis(trimethylsilyl)amide)holmi& involves its ability to form stable coordination complexes with various ligands. The bulky bis(trimethylsilyl)amide ligands provide steric protection to the holmium center, allowing it to participate in selective reactions. The compound’s lipophilic nature also enhances its solubility in nonpolar solvents, facilitating its use in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium bis(trimethylsilyl)amide: A strong non-nucleophilic base used in organic synthesis.
Lithium bis(trimethylsilyl)amide: Similar to sodium bis(trimethylsilyl)amide but with different solubility and reactivity properties.
Potassium bis(trimethylsilyl)amide: Another strong base with applications in deprotonation reactions.
Uniqueness
Tris(N N-bis(trimethylsilyl)amide)holmi& is unique due to the presence of the holmium center, which imparts specific magnetic and electronic properties to the compound. This makes it particularly useful in applications requiring paramagnetic materials or specific coordination environments .
Eigenschaften
Molekularformel |
C18H54HoN3Si6 |
|---|---|
Molekulargewicht |
646.1 g/mol |
IUPAC-Name |
bis(trimethylsilyl)azanide;holmium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Ho/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
OKANGQPIHFPJSI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3] |
Kanonische SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3] |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















